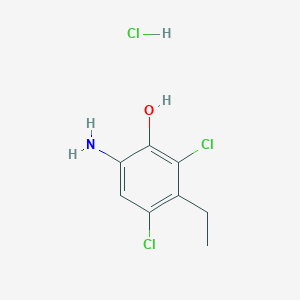
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Número de catálogo B022967
Peso molecular: 242.5 g/mol
Clave InChI: XZZITYVICUAZNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04686177
Procedure details


525 ml of isopropyl alcohol, 125 g of the same 2-nitro-4,6-dichloro-5-ethylphenol as described above in (1) and 7.5 g of Raney nickel were placed in 1 liter of autoclave, and then the mixture was stirred until absorbing the theoretical amount of hydrogen gas under 10 kg/cm2 of initial pressure of hydrogen at 50° C. or less. Raney nickel catalysts were removed by filtration from the reaction mixture, and 165 g of concentrated hydrochloric acid was added to the resulting filtrate. Then, the resulting solution was stirred for 30 minutes at 40° to 50° C. to obtain white crystalline precipitates. Thereafter, the resulting crystal was cooled for 1 hour at 5° C. or less, and separated out, washed with 140 ml of acetone and dried to obtain 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride. Yield was 112.5 g (87.5%).

[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH2:11][CH3:12])=[C:6]([Cl:13])[C:5]=1[OH:14])([O-])=O>[Ni].C(O)(C)C>[ClH:10].[NH2:1][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH2:11][CH3:12])=[C:6]([Cl:13])[C:5]=1[OH:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)CC)Cl)O
|
Step Two
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Four
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until absorbing the theoretical amount of hydrogen gas under 10 kg/cm2 of initial pressure of hydrogen at 50° C. or less
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Raney nickel catalysts were removed by filtration from the reaction mixture, and 165 g of concentrated hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the resulting filtrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, the resulting solution was stirred for 30 minutes at 40° to 50° C.
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain white crystalline precipitates
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the resulting crystal was cooled for 1 hour at 5° C. or less
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 140 ml of acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC1=C(C(=C(C(=C1)Cl)CC)Cl)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
